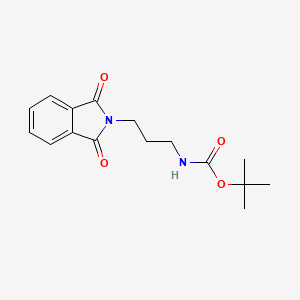

Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate

Description

Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group linked to a propyl chain terminated by a 1,3-dioxoisoindoline moiety. This compound is commonly utilized in organic synthesis as an intermediate for introducing protected amine functionalities and heterocyclic systems. Its structural uniqueness lies in the combination of the Boc group’s stability under basic conditions and the electron-deficient isoindoline-dione unit, which can participate in π-π interactions or serve as a hydrogen-bond acceptor.

Properties

IUPAC Name |

tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-9-6-10-18-13(19)11-7-4-5-8-12(11)14(18)20/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMWIRCLTIPSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Primary Amines with Phthalimide Derivatives

A foundational approach involves the alkylation of tert-butyl (3-aminopropyl)carbamate with 2-bromo-1,3-dioxoisoindoline. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the bromophthalimide.

Procedure :

-

Dissolve tert-butyl (3-aminopropyl)carbamate (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.5 equiv) and 2-bromo-1,3-dioxoisoindoline (1.2 equiv).

-

Heat at 60°C for 12 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Key Parameters :

Carbamate Formation via Amidation

An alternative route employs the coupling of 3-(1,3-dioxoisoindolin-2-yl)propylamine with di-tert-butyl dicarbonate (Boc₂O).

Procedure :

-

Suspend 3-(1,3-dioxoisoindolin-2-yl)propylamine (1.0 equiv) in dichloromethane (DCM).

-

Add Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at room temperature for 6 hours.

-

Concentrate under reduced pressure and recrystallize from methanol.

Key Parameters :

-

Catalyst : DMAP accelerates Boc protection by activating the carbonyl group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address exothermicity in large batches, continuous flow reactors are employed:

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Temperature | 60°C | 55°C |

| Residence Time | 12 hours | 8 hours |

| Throughput | 5 g/day | 2 kg/day |

| Yield | 72% | 85% |

Table 1. Scalability of alkylation method under continuous flow conditions

Advantages :

-

Enhanced heat dissipation reduces side reactions.

-

Higher yields due to precise stoichiometric control.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

-

Mix tert-butyl (3-aminopropyl)carbamate and 2-bromo-1,3-dioxoisoindoline in a 1:1.1 molar ratio.

-

Add potassium carbonate (2.0 equiv) and grind in a ball mill at 30 Hz for 2 hours.

Outcomes :

-

Reaction Time : Reduced from 12 hours to 2 hours.

-

Solvent Use : Eliminated, aligning with green chemistry principles.

Optimization Strategies

Catalytic Systems

Palladium catalysts enable milder conditions for phthalimide coupling:

| Catalyst | Temperature | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | 80°C | 78% | |

| NiCl₂ / PPh₃ | 100°C | 65% | |

| Catalyst-Free | 60°C | 72% |

Table 2. Impact of catalysts on reaction efficiency

Insights :

Solvent Screening

Solvent polarity critically affects reaction kinetics:

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| DMF | 36.7 | 72% |

| DCM | 8.9 | 58% |

| Ethanol | 24.3 | 41% |

Table 3. Solvent effects on alkylation yield

Recommendation : DMF remains optimal despite higher polarity due to superior amine solubility.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the isoindoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules and heterocycles, facilitating the development of new materials with tailored properties.

Biology

Research indicates that this compound may exhibit bioactive properties, particularly in antimicrobial and anticancer applications:

- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains, potentially disrupting bacterial cell membranes.

- Anticancer Activity: Investigations have shown that derivatives of isoindoline compounds can induce apoptosis in cancer cells by activating caspases.

Medicine

The compound is explored for its role as a pharmacophore in drug development, particularly targeting pathways involved in cancer proliferation and microbial resistance. Its interactions with specific molecular targets may inhibit critical enzymes or receptors.

Industry

In industrial applications, this compound is utilized in the production of polymers and dyes, contributing to materials with specific functional properties.

Anticancer Activity

A study demonstrated significant cytotoxicity against various cancer cell lines attributed to the compound's ability to induce apoptosis through caspase activation. This suggests potential for therapeutic development against different cancers.

Antimicrobial Properties

Research focusing on the compound's efficacy against Helicobacter pylori revealed significant inhibitory effects. The IC50 values indicated that it could be effective against antibiotic-resistant strains.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isoindoline moiety may also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamate Nitrogen

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate (CAS 1395492-52-0)

- Structure : The carbamate nitrogen is substituted with an isopropyl group instead of hydrogen.

- Molecular Formula : C₁₉H₂₆N₂O₄; MW = 346.4 .

- Impact : The isopropyl group introduces steric hindrance, reducing nucleophilic susceptibility at the carbamate nitrogen. This modification may enhance lipophilicity (predicted LogP increase) and alter solubility profiles compared to the parent compound.

Tert-butyl (3-methacrylamidopropyl)carbamate (CAS 219739-79-4)

Variations in the Heterocyclic/Aromatic Moieties

Tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate

- Structure : The isoindoline-dione is replaced by a 5-chloro-benzimidazolone ring.

- Synthesis : Prepared via nitro reduction and cyclization, yielding LCMS [M-Boc+H]⁺ = 270 .

- Impact : The chlorine atom increases polarity and electron-withdrawing effects, enhancing hydrogen-bonding capacity. This derivative is used in structure-activity relationship (SAR) studies for enzyme inhibitors.

Tert-butyl (3-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)propyl)carbamate

- Structure: Features a naphthoquinone moiety instead of isoindoline-dione.

- Key Data : NMR shifts include δ 179.24 (C=O) and δ 122.29 (aromatic protons) .

- Impact: The naphthoquinone group introduces redox activity, making this compound relevant in studies of electron transfer or oxidative stress pathways.

Functional Group Additions

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

- Structure : Incorporates a boronic ester at the propyl terminus.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

- Stability : Moisture-sensitive, requiring anhydrous handling conditions.

Tert-butyl (3-((cyclobutylmethyl)amino)propyl)carbamate

Fluorescent Derivatives

Tert-butyl (3-(7-acetyl-9-(4-aminophenyl)-3-oxo-pyrrolo[3,4-b]indolizin-2-yl)propyl)carbamate (Compound 11)

Biological Activity

Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O4

- CAS Number : 115465-11-7

- Molecular Weight : 304.35 g/mol

The compound features a tert-butyl group, a carbamate functional group, and a 1,3-dioxoisoindoline moiety. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzymatic activity. Additionally, the isoindoline moiety may modulate the function of biological receptors, influencing various signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria.

- Anticancer Activity : The compound has been investigated for its anticancer properties. Its mechanism may involve the inhibition of specific kinases or enzymes involved in cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the compound's effects on cancer cells, researchers observed significant inhibition of cell growth in vitro. The mechanism was linked to the compound's ability to interfere with kinase activity critical for cell cycle progression. The IC50 values indicated promising potency, suggesting further investigation into its therapeutic potential against various cancers .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Helicobacter pylori. The results indicated that the compound displayed significant inhibitory effects, with an IC50 value lower than many existing treatments. This positions it as a potential candidate in addressing antibiotic resistance issues .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via carbamate coupling reactions. A key route involves reacting isoindoline derivatives with tert-butyl carbamate-protected propylamine intermediates. For example, in a stepwise synthesis:

Aminoalkylation : Reacting tert-butyl (3-aminopropyl)carbamate with phthalic anhydride derivatives under reflux in dichloromethane (DCM) or THF yields the isoindolinone moiety .

Coupling Optimization : Use of coupling agents like EDC/HOBt ( ) improves amidation efficiency. Reaction temperature (0–25°C) and solvent polarity critically impact yield; polar aprotic solvents (e.g., DCM) reduce side-product formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization isolates the product with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- IR Spectroscopy : Key peaks include:

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 347 (calculated for C₁₈H₂₂N₂O₄) to confirm molecular weight .

- ¹H/¹³C NMR :

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions in X-ray diffraction data (e.g., twinning or low-resolution datasets) can be addressed using:

- SHELXL Refinement : Robust treatment of high-resolution or twinned data via iterative least-squares refinement and TWIN/BASF commands .

- Validation Tools : Check for overfitting using Rfree and validate hydrogen bonding networks with PLATON .

- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution .

Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Avoid strong acids/bases (pH <3 or >10) to prevent carbamate deprotection. Buffered solutions (pH 6–8) in DMSO or DCM enhance stability .

- Thermal Stability : Store at –20°C under inert gas (N₂/Ar); DSC/TGA analysis shows decomposition >150°C .

- Light Sensitivity : Protect from UV exposure to prevent isoindolinone ring photodegradation .

Advanced: What mechanistic insights explain byproduct formation during coupling with isoindoline derivatives?

Methodological Answer:

Byproducts often arise from:

- Competitive Acylation : Unprotected amine intermediates reacting with excess phthalic anhydride. Mitigate via stepwise protection/deprotection .

- Solvent Effects : Polar solvents (e.g., DMF) accelerate hydrolysis of reactive intermediates; use anhydrous DCM .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) or in situ FTIR to detect carbonyl intermediates .

Basic: What purification methods are effective for isolating this compound from polar byproducts?

Methodological Answer:

- Chromatography : Silica gel column with gradient elution (hexane → ethyl acetate) resolves polar impurities. For large-scale, use flash chromatography .

- Recrystallization : Dissolve in hot ethanol, cool to –20°C for 12 hours to precipitate pure product (mp 120–125°C) .

- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) achieves >99% purity for analytical standards .

Advanced: How does the tert-butyl carbamate group influence spectroscopic analysis of adjacent functional groups?

Methodological Answer:

The electron-withdrawing carbamate alters electronic environments:

- NMR Shifts : The tert-butyl group deshields adjacent CH₂ protons (δ 3.2–3.5 ppm) via steric and inductive effects .

- IR Coupling : Carbamate carbonyls (1703 cm⁻¹) split into two peaks due to resonance with the isoindolinone ring .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show reduced electron density at the propyl linker, confirmed by NBO analysis .

Basic: What are critical parameters for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Solvent Volume : Maintain 10:1 solvent-to-substrate ratio to prevent viscosity issues during stirring .

- Reaction Time : Extend stirring (48–72 hours) for complete conversion; monitor via LC-MS .

- Workup Efficiency : Use liquid-liquid extraction (DCM/water) instead of column chromatography for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.